5-Chloro-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound characterized by the presence of a triazole ring, a chlorine atom, and a carboxylic acid group
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
The specific mode of action of This compound Triazole derivatives are known to interact with various biological targets, leading to a wide range of potential effects .
Biochemical Pathways
The biochemical pathways affected by This compound It’s worth noting that triazole derivatives have been found to possess various biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Given the biological activities associated with triazole derivatives, it is plausible that this compound could have a range of potential effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
They can interact with a range of enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid in animal models . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of hydrazine derivatives with chloroformates or chloroacetyl compounds under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid and heating to promote the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific reaction conditions required for optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The chlorine atom can be reduced to form the corresponding amine derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Amines and their derivatives.
Substitution: Alkylated or arylated triazoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Comparison with Similar Compounds
1H-1,2,4-triazole-3-thiol
1H-1,2,4-triazole-3-carboxamide
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole
3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole
Properties
IUPAC Name |
5-chloro-1H-1,2,4-triazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCBIQJUSRDOGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475682 | |
Record name | 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21733-03-9 | |
Record name | 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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